molecular formula C24H36N2O2 B163753 Oleoyl oxazolopyridine CAS No. 288862-58-8

Oleoyl oxazolopyridine

Cat. No. B163753
M. Wt: 384.6 g/mol
InChI Key: YMLAXVVBJJHSKD-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oleoyl oxazolopyridine is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for hydrolysis and inactivation of fatty acid amides . It exhibits Ki values of 1.3 and 2.3 nM for the human and rat enzymes, respectively . It is approximately 35-fold more potent than oleyl trifluoromethyl ketone when assayed under the same conditions .


Molecular Structure Analysis

The molecular formula of Oleoyl oxazolopyridine is C24H36N2O2 . Its molecular weight is 384.6 .


Physical And Chemical Properties Analysis

Oleoyl oxazolopyridine has a molecular weight of 384.6 and a molecular formula of C24H36N2O2 . It is soluble in DMF, DMSO, and ethanol .

Scientific Research Applications

1. Inhibitor of Fatty Acid Amide Hydrolase

Oleoyl oxazolopyridine is highlighted as a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of oleamide and anandamide. These inhibitors may be useful in the treatment of sleep disorders or pain, owing to their role in enhancing the effects of endogenous oleamide and anandamide (Boger et al., 2000).

2. Role in Organic and Medicinal Chemistry

The study of oxazolopyridine skeletons, including oleoyl oxazolopyridine, contributes significantly to advancements in organic and medicinal chemistry. This research supports the development of new protocols for constructing biological components (Monier et al., 2020).

3. Fluorescent Markers for Imaging Organelles

Bioactive oxazolopyridine units have been used in synthesizing fluorescent markers for specific organelles. Compounds based on oxazolopyridine show good optical properties and lower cytotoxicity, making them suitable for biomedical imaging applications (Wang et al., 2020).

4. FAAH Activity Assay Development

Oleoyl oxazolopyridine has been used as a partial noncompetitive inhibitor in assays developed to measure the activity of FAAH. This research aids in understanding the enzyme's function and in the development of new therapeutic strategies (Rakers et al., 2012).

5. Synthesis of Luminescent Dyes for ELISA

Oxazolopyridine derivatives, including oleoyl variants, have been synthesized for use in ELISA (Enzyme-Linked Immunosorbent Assay) methods. These dyes show promising photophysical properties and antioxidant activity, enhancing the sensitivity of ELISA tests (Shatsauskas et al., 2020).

properties

IUPAC Name

(Z)-1-([1,3]oxazolo[4,5-b]pyridin-2-yl)octadec-9-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(27)24-26-23-22(28-24)19-17-20-25-23/h9-10,17,19-20H,2-8,11-16,18H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLAXVVBJJHSKD-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)C1=NC2=C(O1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)C1=NC2=C(O1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oleoyl oxazolopyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
TT Foley, HP Ehrlich - Plastic and Reconstructive Surgery, 2013 - journals.lww.com
… RMC-1 cells maintained in separate cultures were treated for 3 hours with either 1.2 nM oleoyl oxazolopyridine–fatty acid amide hydrolase or 10 μM secretagogue compound 48/80 or …
Number of citations: 39 journals.lww.com
TT Foley, GC Saggers, KE Moyer… - Plastic and …, 2011 - journals.lww.com
… oleoyl oxazolopyridine-fatty acid amide hydrolase. When RMC-1 cells are pretreated with oleoyl oxazolopyridine-… The pretreatment of HMC-1 cells with oleoyl oxazolopyridine-fatty acid …
Number of citations: 36 journals.lww.com
TT Foley, HP Ehrlich - Plastic and reconstructive surgery, 2014 - journals.lww.com
… The fatty acid amide hydrolase inhibitor oleoyl oxazolopyridine–fatty acid amide hydrolase (… Pretreating RMC-1 cells with oleoyl oxazolopyridine–fatty acid amide hydrolase blocked …
Number of citations: 8 journals.lww.com
C Rakers, AA Zoerner, S Engeli, S Batkai, J Jordan… - Analytical …, 2012 - Elsevier
… Oleoyl oxazolopyridine (oloxa) was a potent, partial noncompetitive inhibitor of rhFAAH (IC … ,11,12,14,15- 2 H 8 ) (d 8 -AEA), oleoyl oxazolopyridine (oloxa, 1-oxazolo[4,5-b]pyridine-2-yl-…
Number of citations: 8 www.sciencedirect.com
MI Prasanth, JM Brimson… - … and Healthy Aging, 2021 - content.iospress.com
… Liquid Chromatography-Mass Spectrometry (LC-MS) screening of the extract revealed the presence of andrographolide, carnosic acid, α-linolenic acid, and oleoyl oxazolopyridine …
Number of citations: 4 content.iospress.com
C Jarzimski, M Karst, AA Zoerner… - British journal of …, 2012 - Wiley Online Library
… We incubated whole blood samples ex vivo with narcotic propofol or thiopental concentrations, or with the potent FAAH inhibitor oleoyl oxazolopyridine (oloxa) 17. After adding …
Number of citations: 17 bpspubs.onlinelibrary.wiley.com
A Prasansuklab, K Meemon, P Sobhon… - … and alternative medicine, 2017 - Springer
… The proposed compounds include andrographolide, carnosic acid, α-linolenic acid, and oleoyl oxazolopyridine. Among these candidate compounds, carnosic acid is a molecule of …
Number of citations: 40 link.springer.com
AA Kayacelebi, C Schauerte, K Kling, J Herbers… - … of Chromatography B, 2017 - Elsevier
… Previously, we found that oloxa (oleoyl oxazolopyridine, see Scheme S1) is a potent, partial non-competitive inhibitor (IC 50 , 24 nM) of human recombinant FAAH [6]. Under the …
Number of citations: 5 www.sciencedirect.com
L Thors, J Eriksson, CJ Fowler - British journal of pharmacology, 2007 - Wiley Online Library
Background and purpose: Genistein, a tyrosine kinase inhibitor used to block caveolae dependent endocytosis, reduces the cellular uptake of anandamide in RBL2H3 basophilic …
Number of citations: 48 bpspubs.onlinelibrary.wiley.com
R Chamariya, R Raheja, V Suvarna, R Bhandare - Phytomedicine Plus, 2022 - Elsevier
Background Phytomedicine has been practiced since time immemorial for alleviating human diseases. However, since plants offer unique phytoconstituents with specific biological …
Number of citations: 3 www.sciencedirect.com

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